(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . They can undergo various chemical reactions due to the presence of sulfur and nitrogen atoms in the ring .Scientific Research Applications
Synthesis and Reaction Studies
(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate and its derivatives have been the focus of several studies in the field of organic chemistry, particularly in the synthesis of various heterocyclic compounds. For instance, Kakehi et al. (1994) explored the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, a class of compounds related to the title compound, through reactions involving pyridinium ylides (Kakehi, Ito, Mitani, & Kanaoka, 1994).
Novel Compound Formation
Žugelj et al. (2009) described the transformation of related compounds into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, illustrating the versatility of these thiazole derivatives in creating diverse chemical structures (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Applications in Thiazolo[3,2-a]pyridines Synthesis
Terzidis et al. (2010) discussed the synthesis of thiazolo[3,2-a]pyridine derivatives using a compound similar to the title compound. This study highlights its use in facilitating the synthesis of complex heterocyclic structures (Terzidis, Stephanidou-Stephanatou, Tsoleridis, Terzis, Raptopoulou, & Psycharis, 2010).
Microwave Irradiation in Organic Synthesis
Al-Zaydi (2010) explored the use of similar compounds under microwave irradiation, demonstrating the potential for using such conditions in organic synthesis, which can lead to more efficient and rapid reactions (Al-Zaydi, 2010).
Antimicrobial Activity Studies
Nural et al. (2018) synthesized a novel bicyclic compound involving a similar structure and investigated its antimicrobial activity. This study signifies the potential biomedical applications of these compounds (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique . The compound’s solubility in different solvents could also affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-8(2)18-11(15-7)6-17-12(16)9-3-4-14-10(13)5-9/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHUMVYEAVWDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC(=O)C2=CC(=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.